molecular formula C19H14ClIN5O2+ B12039952 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride

Cat. No.: B12039952
M. Wt: 506.7 g/mol
InChI Key: JORABGDXCIBAFL-UHFFFAOYSA-N
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Description

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride is a complex organic compound that features a tetrazolium core substituted with iodophenyl, nitrophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of Tetrazole Ring: The tetrazole ring is formed by the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The iodophenyl, nitrophenyl, and phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Final Assembly: The final compound is assembled by coupling the substituted tetrazole with hydrochloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale batch reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.

Major Products

    Oxidation: Nitro derivatives or nitroso compounds.

    Reduction: Aminophenyl derivatives.

    Substitution: Azido or thiol-substituted phenyl derivatives.

Scientific Research Applications

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as NF-κB and MAPK, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate
  • Tetrakis(4-aminophenyl)ethene-doped perylene microcrystals

Uniqueness

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H14ClIN5O2+

Molecular Weight

506.7 g/mol

IUPAC Name

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride

InChI

InChI=1S/C19H13IN5O2.ClH/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27;/h1-13H;1H/q+1;

InChI Key

JORABGDXCIBAFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I.Cl

Origin of Product

United States

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